Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester

Catalog No.
S13286111
CAS No.
72066-76-3
M.F
C22H30Cl6O9
M. Wt
651.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,...

CAS Number

72066-76-3

Product Name

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester

IUPAC Name

2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Molecular Formula

C22H30Cl6O9

Molecular Weight

651.2 g/mol

InChI

InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1

InChI Key

ODFZHUDSHBUSEJ-VGORAHFOSA-N

Canonical SMILES

CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O

Isomeric SMILES

C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester is a complex bicyclic compound characterized by its unique structural features. This compound includes multiple functional groups such as carboxylic acids and ether linkages, contributing to its chemical reactivity and potential applications in various fields.

The compound is derived from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which is known for its rigidity and the presence of two carboxylic acid groups that enhance its reactivity. The hexachlorinated structure adds to its stability and alters its chemical properties significantly, making it an interesting subject for study in organic chemistry and materials science .

Due to its functional groups:

Types of Reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
  • Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Reagents: Halogenation reactions can be carried out using bromine (Br₂) or chlorine (Cl₂) .

The synthesis of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid typically involves:

  • Diels-Alder Reaction: A cycloaddition reaction between cyclopentadiene and maleic anhydride forms the bicyclic structure.
  • Hexachlorination: Chlorination can be performed using chlorine gas under controlled conditions to introduce hexachloro substituents.
  • Esterification: The final steps may involve esterification reactions with hydroxypropyl alcohols to yield the final product .

This compound has potential applications in several areas:

  • Material Science: Due to its rigid structure, it may be used in the development of polymers or as a building block for more complex materials.
  • Pharmaceuticals: Its derivatives could be explored for medicinal applications due to their possible biological activity.
  • Agricultural Chemicals: The hexachloro substituents may provide pest-resistant properties, making it suitable for use in agrochemicals .

Several compounds share structural similarities with bicyclo(2.2.1)hept-5-ene derivatives:

Compound NameStructureUnique Features
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidStructureContains two carboxylic acid groups
Hexachlorobicyclo[2.2.1]heptaneStructureFully chlorinated version
Bicyclo[3.3.0]octaneStructureDifferent ring size but similar rigidity

Uniqueness: The unique combination of hexachloro substituents and ether linkages in bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid sets it apart from other bicyclic compounds, potentially enhancing its stability and reactivity compared to less substituted analogs .

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

649.999149 g/mol

Monoisotopic Mass

648.002099 g/mol

Heavy Atom Count

37

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-[2-[2-[2-(2-hydroxypropoxy)propoxy]ethoxy]ethyl] 3-(2-hydroxypropyl) ester: INACTIVE

Dates

Last modified: 08-10-2024

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